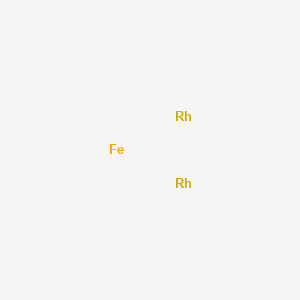
Iron;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-rhodium is an intermetallic compound composed of iron and rhodium. This compound is known for its unique magnetic properties, particularly its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state near room temperature . This property makes iron-rhodium a subject of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron-rhodium can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing iron and rhodium powders in stoichiometric ratios and heating them at high temperatures to form the intermetallic compound.
Arc Melting: In this method, iron and rhodium are melted together using an electric arc furnace. The molten mixture is then rapidly cooled to form the desired compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of iron and rhodium from their respective gaseous precursors onto a substrate, where they react to form the compound.
Industrial Production Methods
Industrial production of iron-rhodium typically involves high-temperature processes such as arc melting or induction melting, followed by annealing to achieve the desired phase and properties .
Análisis De Reacciones Químicas
Types of Reactions
Iron-rhodium undergoes various chemical reactions, including:
Oxidation: Iron-rhodium can be oxidized to form oxides of iron and rhodium.
Reduction: The compound can be reduced back to its metallic state using reducing agents such as hydrogen.
Substitution: Iron-rhodium can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas at high temperatures.
Substitution: Requires the presence of a suitable metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products
Oxidation: Produces iron oxide and rhodium oxide.
Reduction: Yields metallic iron and rhodium.
Substitution: Results in the formation of new intermetallic compounds depending on the substituting metal.
Aplicaciones Científicas De Investigación
Iron-rhodium has a wide range of applications in scientific research, including:
Magnetic Storage Devices: Due to its unique magnetic properties, iron-rhodium is used in the development of advanced magnetic storage devices.
Biomedical Applications: Research is being conducted on the use of iron-rhodium nanoparticles in targeted drug delivery and magnetic resonance imaging (MRI).
Material Science: Iron-rhodium is studied for its potential use in developing new materials with tunable magnetic properties.
Mecanismo De Acción
The unique magnetic properties of iron-rhodium are due to its ability to undergo a first-order phase transition from an antiferromagnetic to a ferromagnetic state. This transition is influenced by factors such as temperature, pressure, and ion irradiation . The mechanism involves changes in the electronic structure and magnetic interactions between iron and rhodium atoms.
Comparación Con Compuestos Similares
Iron-rhodium can be compared with other intermetallic compounds such as:
Iron-Palladium (FePd): Similar to iron-rhodium, iron-palladium exhibits magnetic properties but has a different phase transition behavior.
Iron-Platinum (FePt): Known for its high magnetic anisotropy, iron-platinum is used in high-density magnetic storage devices.
Iron-Cobalt (FeCo): This compound is known for its high magnetic saturation and is used in various magnetic applications.
Iron-rhodium stands out due to its unique phase transition from antiferromagnetic to ferromagnetic states, which is not commonly observed in other similar compounds .
Propiedades
Número CAS |
139207-55-9 |
|---|---|
Fórmula molecular |
FeRh2 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
iron;rhodium |
InChI |
InChI=1S/Fe.2Rh |
Clave InChI |
VSIMXCNNJWZJIJ-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
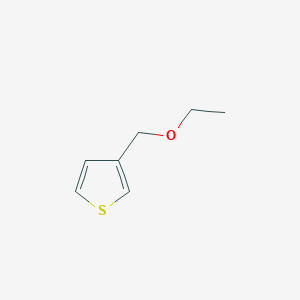
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
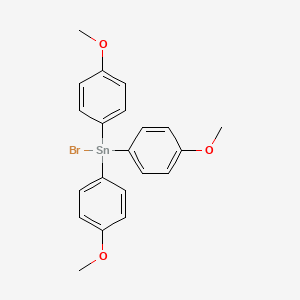
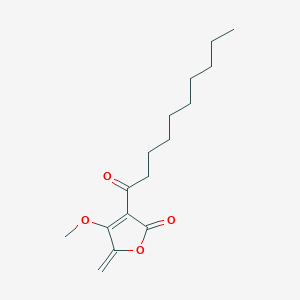
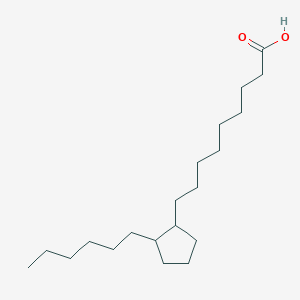

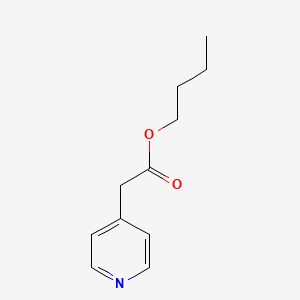
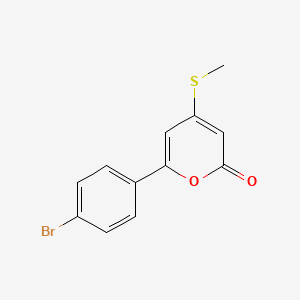
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
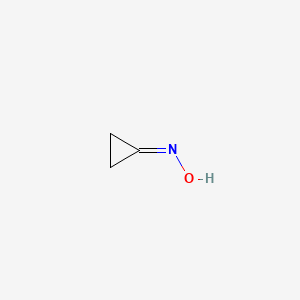
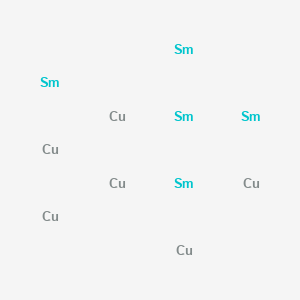
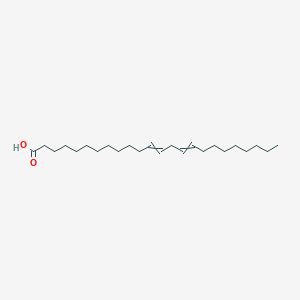
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
